4-benzyl-N-{2-oxo-2-[(3,4,5-trifluorophenyl)amino]ethyl}piperazine-1-carboxamide
Description
4-benzyl-N-{2-oxo-2-[(3,4,5-trifluorophenyl)amino]ethyl}piperazine-1-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring, a benzyl group, and a trifluorophenyl group. Its multifaceted nature makes it a valuable subject for studies in chemistry, biology, and medicine.
Properties
Molecular Formula |
C20H21F3N4O2 |
|---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
4-benzyl-N-[2-oxo-2-(3,4,5-trifluoroanilino)ethyl]piperazine-1-carboxamide |
InChI |
InChI=1S/C20H21F3N4O2/c21-16-10-15(11-17(22)19(16)23)25-18(28)12-24-20(29)27-8-6-26(7-9-27)13-14-4-2-1-3-5-14/h1-5,10-11H,6-9,12-13H2,(H,24,29)(H,25,28) |
InChI Key |
FUQVKAPQKSZZHG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)NCC(=O)NC3=CC(=C(C(=C3)F)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzyl-N-{2-oxo-2-[(3,4,5-trifluorophenyl)amino]ethyl}piperazine-1-carboxamide typically involves multiple steps. One common approach is to start with the piperazine ring, which is then functionalized with a benzyl group and a trifluorophenyl group. The reaction conditions often require the use of catalysts and specific solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-benzyl-N-{2-oxo-2-[(3,4,5-trifluorophenyl)amino]ethyl}piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
4-benzyl-N-{2-oxo-2-[(3,4,5-trifluorophenyl)amino]ethyl}piperazine-1-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-benzyl-N-{2-oxo-2-[(3,4,5-trifluorophenyl)amino]ethyl}piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-benzyl-N-{2-oxo-2-[(3,4,5-trifluorophenyl)amino]ethyl}piperazine-1-carboxamide
- 4- (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
- 4-oxo-1-piperidinecarboxylate
Uniqueness
Compared to similar compounds, 4-benzyl-N-{2-oxo-2-[(3,4,5-trifluorophenyl)amino]ethyl}piperazine-1-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its trifluorophenyl group, in particular, enhances its stability and reactivity, making it a valuable compound for various applications.
Biological Activity
4-benzyl-N-{2-oxo-2-[(3,4,5-trifluorophenyl)amino]ethyl}piperazine-1-carboxamide (commonly referred to as "the compound") is a synthetic organic molecule with potential therapeutic applications. This article delves into its biological activity, synthesizing available research findings, case studies, and relevant data.
Chemical Structure and Properties
The compound belongs to the piperazine class and features a benzyl group and a trifluorophenyl moiety. Its molecular formula is , with a molecular weight of approximately 373.37 g/mol. The presence of trifluoromethyl groups suggests enhanced lipophilicity and potential interactions with biological targets.
Biological Activity Overview
Research indicates that the compound exhibits various biological activities, primarily focusing on its anticancer and antimicrobial properties.
Anticancer Activity
Several studies have evaluated the compound's efficacy against different cancer cell lines. Notably:
- In vitro Studies : The compound demonstrated significant cytotoxicity against A431 human epidermoid carcinoma cells, with IC50 values indicating effective inhibition of cell viability. These findings suggest that the compound may interfere with critical signaling pathways involved in cancer cell proliferation .
- Mechanism of Action : The anticancer effects may be attributed to the inhibition of Stat3 phosphorylation, a pathway often activated in various cancers. By disrupting this signaling cascade, the compound could potentially induce apoptosis in malignant cells .
Antimicrobial Activity
The compound has also been assessed for its antimicrobial properties:
- Bacterial Studies : In vitro tests revealed activity against several bacterial strains, including Bacillus cereus and Clostridium perfringens. The mechanism appears to involve inhibition of protein and DNA synthesis rather than affecting cell wall integrity .
Case Studies
-
Case Study on Anticancer Efficacy :
- A study involving the application of the compound on A431 cells showed a dose-dependent decrease in viability. The researchers noted that higher concentrations led to significant apoptosis markers, including caspase activation and PARP cleavage.
-
Antimicrobial Efficacy Case Study :
- Another investigation focused on the compound's effects against Clostridium perfringens. Results indicated that it inhibited bacterial growth at concentrations as low as 10 µM, demonstrating its potential as an antimicrobial agent.
Data Table: Biological Activity Summary
| Activity Type | Cell Line/Organism | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | A431 (human epidermoid carcinoma) | 5-10 | Inhibition of Stat3 phosphorylation |
| Antimicrobial | Bacillus cereus | 8 | Inhibition of protein/DNA synthesis |
| Antimicrobial | Clostridium perfringens | 10 | Inhibition of protein/DNA synthesis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
